Pepstatin Ammonium

Descripción general

Descripción

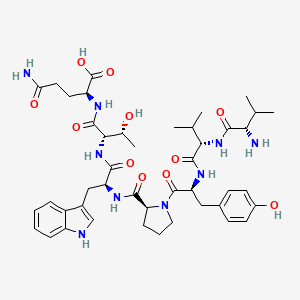

La Pepstatina de Amonio, también conocida como Pepstatina A de Amonio, es un potente inhibidor de las proteasas aspárticas. Es un hexapéptido que contiene el aminoácido inusual estatina (ácido 4-amino-3-hidroxi-6-metilheptanoico). Este compuesto fue originalmente aislado de cultivos de varias especies de Actinomyces debido a su capacidad para inhibir la pepsina a concentraciones picomolares . Desde entonces, se ha descubierto que inhibe casi todas las proteasas ácidas con alta potencia y se utiliza ampliamente en la investigación científica.

Aplicaciones Científicas De Investigación

Pepstatin Ammonium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Pepstatina de Amonio se sintetiza típicamente mediante fermentación microbiana utilizando actinomicetos. El proceso implica el cultivo de los microorganismos en condiciones específicas que promueven la producción del compuesto. El caldo de fermentación se somete entonces a varios pasos de purificación, incluyendo extracción con disolventes y cromatografía, para aislar y purificar la Pepstatina de Amonio .

Métodos de producción industrial: En entornos industriales, la producción de Pepstatina de Amonio sigue un enfoque similar pero a mayor escala. El proceso de fermentación se optimiza para obtener el máximo rendimiento, y se emplean técnicas de purificación avanzadas para garantizar una alta pureza del producto final. El compuesto se produce a menudo a granel y se almacena en condiciones controladas para mantener su estabilidad y potencia .

Análisis De Reacciones Químicas

Tipos de reacciones: La Pepstatina de Amonio experimenta principalmente reacciones de inhibición con proteasas aspárticas. Forma un complejo 1:1 con estas enzimas, bloqueando eficazmente su actividad. Esta inhibición es altamente selectiva y no afecta a otros tipos de proteasas como las proteasas tiolicas, las proteasas neutras o las proteasas serínicas .

Reactivos y condiciones comunes: Las reacciones de inhibición suelen tener lugar en condiciones fisiológicas, disolviendo el compuesto en disolventes como etanol, metanol o dimetilsulfóxido (DMSO) antes de diluirlo en soluciones tampón. La concentración de trabajo de la Pepstatina de Amonio en estas reacciones suele estar en el rango micromolar .

Productos principales formados: El producto principal de estas reacciones es el complejo inactivo enzima-inhibidor. La formación de este complejo reduce eficazmente la actividad de la proteasa diana, modulando así diversos procesos biológicos .

4. Aplicaciones en investigación científica

La Pepstatina de Amonio tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

La Pepstatina de Amonio ejerce sus efectos uniéndose al sitio activo de las proteasas aspárticas, formando un complejo estable enzima-inhibidor. Esta unión impide que la proteasa interactúe con sus sustratos naturales, inhibiendo así su actividad. La alta selectividad del compuesto por las proteasas aspárticas se atribuye a su estructura única, que incluye los residuos de estatina que imitan el estado de transición del sustrato natural de la enzima .

Comparación Con Compuestos Similares

La Pepstatina de Amonio es única entre los inhibidores de proteasas por su alta especificidad para las proteasas aspárticas y su capacidad para formar complejos estables con estas enzimas. Compuestos similares incluyen:

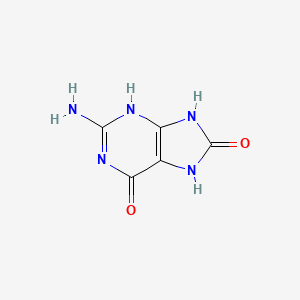

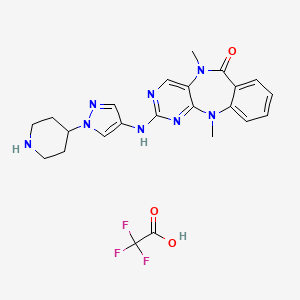

Pepstatina Trifluoroacetato: Otra forma de Pepstatina con propiedades inhibidoras similares.

Pepstatina Acetato: Una variante de Pepstatina utilizada en aplicaciones similares.

Bestatina: Un inhibidor de las aminopeptidasas, que difiere en su especificidad de diana.

E-64: Un inhibidor de las proteasas de cisteína con un mecanismo de acción diferente.

La Pepstatina de Amonio destaca por su potente inhibición de una amplia gama de proteasas aspárticas y su uso generalizado en diversos campos de investigación.

Propiedades

IUPAC Name |

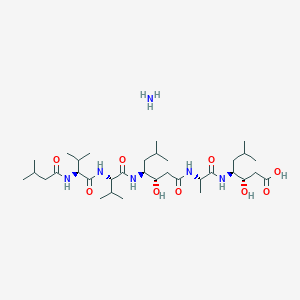

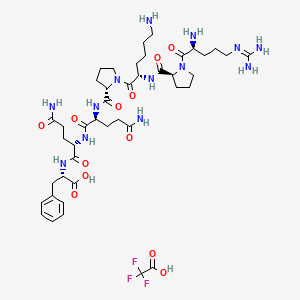

azane;(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9.H3N/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45;/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45);1H3/t22-,23-,24-,25-,26-,30-,31-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSVECGZWBIQJQ-HXBNWBQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O.N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N6O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

702.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

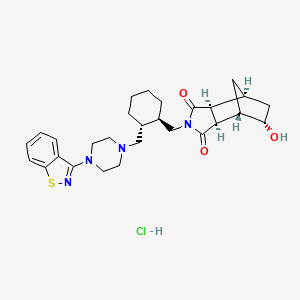

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B8075375.png)

![[Sar1, Ile8]-Angiotensin II (TFA)](/img/structure/B8075408.png)